molecular formula C37H68N2O13 B601471 Erythromycin oxime CAS No. 111321-02-9

Erythromycin oxime

Cat. No.: B601471
CAS No.: 111321-02-9
M. Wt: 748.9 g/mol
InChI Key: KYTWXIARANQMCA-UHFFFAOYSA-N
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Description

Erythromycin oxime is a derivative of erythromycin, a well-known macrolide antibiotic. Erythromycin itself is used to treat a variety of bacterial infections. The oxime derivative is particularly significant as it serves as an intermediate in the synthesis of other antibiotics, such as clarithromycin .

Mechanism of Action

Target of Action

Erythromycin Oxime, also known as Erythromycin A Oxime or Erythromycin-9-Oxime, is a derivative of Erythromycin, a macrolide antibiotic . The primary targets of this compound are bacterial ribosomes, specifically the 50S subunit . These ribosomes play a crucial role in protein synthesis within the bacterial cell .

Mode of Action

This compound exerts its antibacterial activity by reversibly binding to the bacterial 50S ribosomal subunits . This binding blocks the progression of nascent proteins through their exit tunnel in bacterial protein biosynthesis . The compound is generally considered bacteriostatic, but it may also be bactericidal at higher doses .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial protein synthesis . By blocking the progression of nascent proteins, this compound disrupts protein synthesis, thereby inhibiting bacterial growth .

Pharmacokinetics

Erythromycin, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of Erythromycin is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which ultimately inhibits bacterial growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the environment . Erythromycin, the parent compound, is known to be unstable under acidic conditions, which can lead to the formation of inactive by-products . Therefore, the pH of the environment could potentially influence the action, efficacy, and stability of this compound as well.

Biochemical Analysis

Biochemical Properties

Erythromycin Oxime interacts with various enzymes, proteins, and other biomolecules. It is obtained in high yield when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The degradation half-time of this compound in simulated gastric fluid is 0.23 hours .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The E isomer of this compound is the only active species for the synthesis of macrolide antibiotics .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Erythromycin oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different erythromycin derivatives, which can have enhanced or altered pharmacological properties .

Scientific Research Applications

Erythromycin oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in the synthesis of other antibiotics. Its improved stability and ability to form various derivatives make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13127-18-9
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the common starting material for the synthesis of erythromycin oxime?

A1: Erythromycin thiocyanate is frequently used as a starting material for this compound synthesis. [, , , , ]

Q2: What are the key steps involved in a typical synthesis of this compound from erythromycin thiocyanate?

A2: The synthesis typically involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride in the presence of a base, followed by neutralization and recrystallization to obtain purified this compound. [, , , ]

Q3: Can you elaborate on the role of pH control during this compound synthesis?

A3: Maintaining a specific pH range during the oximation reaction is critical. Excessive acidity can lead to the degradation of erythromycin, forming impurities like 8,9-dehydro erythromycin A 6,9-hemiketal. [, , ]

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C37H68N2O14, and its molecular weight is 748.95 g/mol.

Q5: How is the structure of this compound confirmed?

A5: Several analytical techniques are used to confirm its structure, including melting point determination, elemental analysis, infrared (IR) spectrometry, nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS). [, , , ]

Q6: What is the significance of (E)-erythromycin A oxime in the context of this compound synthesis?

A6: (E)-erythromycin A oxime is a specific isomer of this compound. Its selective synthesis is often desired as it is the preferred isomer for the production of certain antibiotics like azithromycin. [, , ]

Q7: What is the primary application of this compound?

A7: this compound serves as a vital intermediate in the synthesis of several second-generation erythromycin antibiotics, including clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ]

Q8: Can you provide an example of a specific reaction pathway where this compound is a key intermediate?

A8: In the synthesis of azithromycin, this compound undergoes a Beckmann rearrangement to form erythromycin A 6,9-iminoether. Subsequent reduction and methylation steps ultimately yield azithromycin. [, , ]

Q9: How does the Beckmann rearrangement affect the configuration of this compound?

A9: Interestingly, during the Beckmann rearrangement, there's a tendency for the E configuration of this compound to convert to the Z configuration. This isomerization can influence the yield of the final antibiotic. []

Q10: What are some of the challenges associated with the etherification protection of hydroxyl groups in this compound during clarithromycin synthesis?

A10: Achieving selective protection of specific hydroxyl groups is crucial. For instance, in clarithromycin synthesis, protecting the C-2' and C-4" hydroxyl groups selectively is important and can be influenced by factors like solvent, silylating agent, and catalyst. [, ]

Q11: Are there any alternative reagents being explored for the etherification protection of hydroxyl groups in this compound?

A11: Yes, researchers are exploring alternatives like alkyloxy cyclohexenes, such as 1-isopropoxycyclohexene and 1-ethoxycyclohexene, as potential protective reagents in place of the conventionally used 1,1-diisopropoxycyclohexane. [, ]

Q12: What is the significance of studying erythromycin A oxime 11,12-carbonate and its oxime ethers?

A12: These derivatives have shown promising antibacterial activities, sometimes even exceeding the activity of erythromycin A 11,12-carbonate, making them interesting targets for further investigation. []

Q13: Have any novel semisynthetic macrolide antibiotics been produced using erythromycin A oxime as a starting point?

A13: Yes, one example is 3-O-oleandrosyl-5-O-desosaminylerythronolide A oxime. This compound, produced by modifying erythronolide A oxime, demonstrates different activity and stability profiles compared to erythromycin A oxime. []

Q14: What are some analytical techniques employed to monitor the Beckmann rearrangement of erythromycin A oxime?

A14: High-performance liquid chromatography (HPLC) is a valuable tool for separating and quantifying the different isomeric products formed during the Beckmann rearrangement of erythromycin A oxime. []

Q15: How is HPLC utilized in the analysis of this compound and related substances?

A15: Reversed-phase HPLC, using C18 columns and specific mobile phases, is commonly employed to separate and quantify this compound and its related impurities, such as its Z isomer, erythromycin A, and other degradation products. [, ]

Q16: What spectroscopic techniques are useful in analyzing roxithromycin and its metabolites?

A16: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) plays a crucial role in identifying roxithromycin and its metabolites in biological samples, providing insights into its metabolic pathways. []

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